molecular formula C16H29NO4 B11837112 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide CAS No. 216596-73-5

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Katalognummer: B11837112
CAS-Nummer: 216596-73-5
Molekulargewicht: 299.41 g/mol
InChI-Schlüssel: RGTXFFYJJNWEPV-KZUDCZAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is a complex organic compound with a unique structure that includes a hydroxy group, a tetrahydrofuran ring, and a dodecanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide typically involves multiple steps. One common method includes the reaction of dodecanoic acid with a suitable amine to form the dodecanamide intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxy group and the tetrahydrofuran ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydrofuran ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

216596-73-5

Molekularformel

C16H29NO4

Molekulargewicht

299.41 g/mol

IUPAC-Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

InChI

InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19)/t13?,14-/m0/s1

InChI-Schlüssel

RGTXFFYJJNWEPV-KZUDCZAMSA-N

Isomerische SMILES

CCCCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O

Kanonische SMILES

CCCCCCCCCC(CC(=O)NC1CCOC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.